molecular formula C14H12N2O4S B11088622 N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11088622
M. Wt: 304.32 g/mol
InChI Key: RVIXBDHYSKFKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-methylphenyl)- , is a chemical compound with the molecular formula C9H11NO. It appears as colorless needle-shaped crystals and has a melting point of 153°C. The compound is slightly soluble in water but dissolves in alcohols, ethers, ethyl acetate, and hot water .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves the condensation of 4-methylaniline (p-toluidine) with salicylic acid followed by sulfonation. The reaction proceeds as follows:

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic steps, optimized for yield and efficiency.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituents on the benzoxazole ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.

Scientific Research Applications

N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide finds applications in:

    Medicine: It could be a potential drug candidate due to its structural features.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May have applications in dye synthesis or other chemical processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting biological processes.

Comparison with Similar Compounds

While N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique, similar compounds include benzamides and other sulfonamides. These compounds share structural motifs but differ in substituents and properties .

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

N-(4-methylphenyl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H12N2O4S/c1-9-2-4-10(5-3-9)16-21(18,19)11-6-7-12-13(8-11)20-14(17)15-12/h2-8,16H,1H3,(H,15,17)

InChI Key

RVIXBDHYSKFKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.